molecular formula C11H23NO2 B13271576 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol

Cat. No.: B13271576
M. Wt: 201.31 g/mol
InChI Key: IRNOEXOJNBUKBV-UHFFFAOYSA-N
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Description

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is characterized by the presence of a cycloheptylamino group attached to an ethoxyethanol backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol typically involves the reaction of cycloheptylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH)

Major Products Formed

Scientific Research Applications

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe to investigate enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol is unique due to the presence of the cycloheptylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical and pharmaceutical applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[2-(cycloheptylamino)ethoxy]ethanol

InChI

InChI=1S/C11H23NO2/c13-8-10-14-9-7-12-11-5-3-1-2-4-6-11/h11-13H,1-10H2

InChI Key

IRNOEXOJNBUKBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCOCCO

Origin of Product

United States

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